

Characterization of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-bromo-1-(2-methoxyethyl)-1H-pyrazole
Cat. No.:	B1290734

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound **4-bromo-1-(2-methoxyethyl)-1H-pyrazole**. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. While experimental spectral data for this specific compound is not readily available in the public domain, this guide compiles predicted data from reliable sources and provides detailed, generalized experimental protocols based on the characterization of structurally similar compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-bromo-1-(2-methoxyethyl)-1H-pyrazole**.

Table 1: Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for various adducts of **4-bromo-1-(2-methoxyethyl)-1H-pyrazole** (Molecular Formula: C₆H₉BrN₂O) are provided below. This data is sourced from computational predictions.[\[1\]](#)

Adduct Ion	Predicted m/z
[M+H] ⁺	204.99710
[M+Na] ⁺	226.97904
[M+NH ₄] ⁺	222.02364
[M+K] ⁺	242.95298
[M-H] ⁻	202.98254
[M+HCOO] ⁻	248.98802
[M+CH ₃ COO] ⁻	263.00367

Table 2: Estimated ¹H NMR Chemical Shifts

The following table presents estimated proton (¹H) NMR chemical shifts (δ) for **4-bromo-1-(2-methoxyethyl)-1H-pyrazole**. These estimations are based on the analysis of similar pyrazole derivatives and general principles of NMR spectroscopy. The actual experimental values may vary.

Proton	Estimated Chemical Shift (ppm)	Multiplicity
H-3 (pyrazole ring)	~7.5 - 7.7	Singlet
H-5 (pyrazole ring)	~7.4 - 7.6	Singlet
-CH ₂ - (ethyl chain, adjacent to pyrazole)	~4.2 - 4.4	Triplet
-CH ₂ - (ethyl chain, adjacent to methoxy)	~3.6 - 3.8	Triplet
-OCH ₃ (methoxy group)	~3.3 - 3.5	Singlet

Table 3: Estimated ¹³C NMR Chemical Shifts

The following table provides estimated carbon-13 (¹³C) NMR chemical shifts (δ) for **4-bromo-1-(2-methoxyethyl)-1H-pyrazole**, inferred from data on analogous compounds.

Carbon	Estimated Chemical Shift (ppm)
C-3 (pyrazole ring)	~138 - 142
C-4 (pyrazole ring, C-Br)	~95 - 100
C-5 (pyrazole ring)	~128 - 132
-CH ₂ - (ethyl chain, adjacent to pyrazole)	~50 - 55
-CH ₂ - (ethyl chain, adjacent to methoxy)	~70 - 75
-OCH ₃ (methoxy group)	~58 - 60

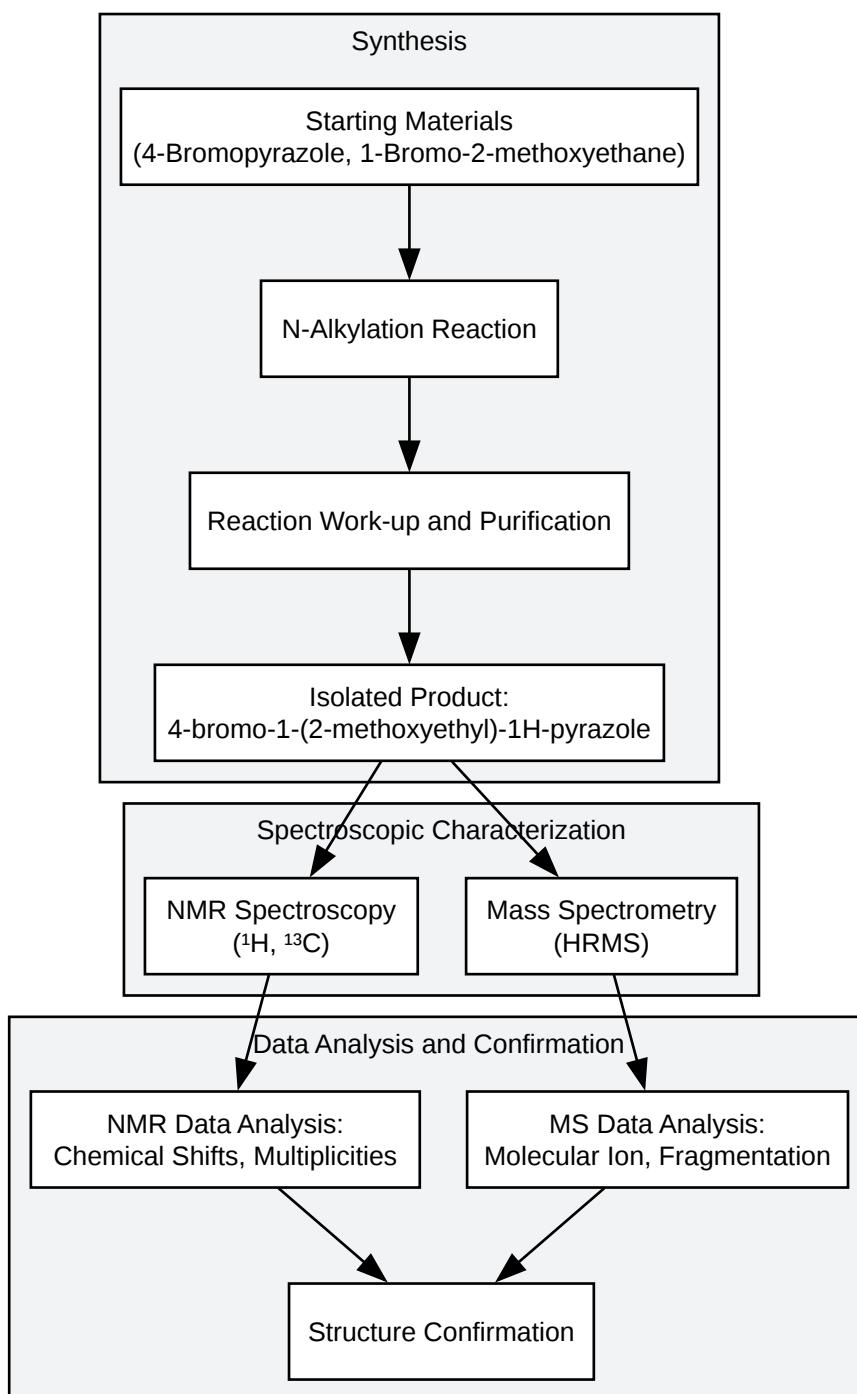
Experimental Protocols

The following are detailed, generalized methodologies for the NMR and mass spectrometry analysis of **4-bromo-1-(2-methoxyethyl)-1H-pyrazole**, based on standard practices for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **4-bromo-1-(2-methoxyethyl)-1H-pyrazole** is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
 - Parameters:
 - Number of scans: 16-64
 - Pulse sequence: zg30

- Acquisition time: ~3-4 seconds
- Relaxation delay: 1-2 seconds
- Spectral width: -2 to 12 ppm
- ^{13}C NMR Spectroscopy:
 - Instrument: A Bruker Avance spectrometer (or equivalent) operating at a carbon frequency of 100 MHz or higher.
 - Parameters:
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Spectral width: 0 to 200 ppm
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the internal standard (TMS).


Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof. For electrospray ionization (ESI), the concentration is typically in the range of 1-10 $\mu\text{g/mL}$.
- High-Resolution Mass Spectrometry (HRMS):
 - Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Mode: ESI can be run in either positive or negative ion mode to detect different adducts.

- Parameters:
 - Capillary voltage: 3-4 kV
 - Drying gas flow: 5-10 L/min
 - Drying gas temperature: 200-300 °C
 - Mass range: 50-500 m/z
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions. The high-resolution data allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula.

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of **4-bromo-1-(2-methoxyethyl)-1H-pyrazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **4-bromo-1-(2-methoxyethyl)-1H-pyrazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-bromo-1-(2-methoxyethyl)-1h-pyrazole (C₆H₉BrN₂O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Characterization of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290734#4-bromo-1-2-methoxyethyl-1h-pyrazole-nmr-and-mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com